Technical Guide: Synthesis and Characterization of 1-Ethenyl-5-nitro-1H-pyrazole
Technical Guide: Synthesis and Characterization of 1-Ethenyl-5-nitro-1H-pyrazole
The following technical guide details the synthesis, purification, and characterization of 1-ethenyl-5-nitro-1H-pyrazole (also known as 1-vinyl-5-nitropyrazole). This compound is a critical high-energy monomer used in the development of energetic binders and pharmaceutical intermediates.
Executive Summary
1-Ethenyl-5-nitro-1H-pyrazole is an electron-deficient heterocyclic monomer. Its structural significance lies in the combination of the energetic nitro group (
Primary Challenges:
-
Regioselectivity: Direct alkylation of 3(5)-nitropyrazole yields a mixture of 1,3- and 1,5-isomers, with the 1,5-isomer often being the minor product due to steric hindrance between the nitro group and the incoming electrophile.
-
Stability: The vinyl group on an electron-deficient ring is susceptible to spontaneous polymerization or hydrolysis under acidic conditions.
Retrosynthetic Analysis & Strategy
To ensure high purity and structural integrity, we reject high-pressure acetylene methods (industrial scale, low control) in favor of a Two-Step Alkylation-Elimination Pathway . This method offers superior control over the critical regioselective step.
Strategic Pathway
-
Precursor Synthesis: N-alkylation of 3(5)-nitropyrazole with 1,2-dichloroethane or 2-chloroethanol.
-
Isomer Separation: Chromatographic isolation of the 1-(2-chloroethyl)-5-nitropyrazole intermediate.
-
Elimination: Base-promoted dehydrochlorination to generate the vinyl moiety.
Figure 1: Strategic pathway for the regioselective synthesis of 1-ethenyl-5-nitro-1H-pyrazole.
Experimental Protocol
Phase 1: Synthesis of 1-(2-chloroethyl)-5-nitropyrazole
Objective: Attach the ethyl linker while managing isomer distribution.
Reagents:
-
3(5)-Nitro-1H-pyrazole (1.0 eq)[1]
-
1,2-Dichloroethane (Excess, solvent & reagent)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) (Catalytic, 5 mol%)
Procedure:
-
Dissolution: Dissolve 3(5)-nitro-1H-pyrazole in excess 1,2-dichloroethane. Add TBAB as a phase transfer catalyst.
-
Base Addition: Add powdered KOH (2.0 eq) slowly to the stirring mixture.
-
Reflux: Heat the mixture to reflux (
) for 8–12 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:3). -
Workup: Filter off inorganic salts. Wash the organic filtrate with water (
) to remove unreacted nitropyrazole and base. Dry over anhydrous and concentrate under reduced pressure. -
Isomer Separation (CRITICAL):
-
The crude residue contains both 1,3- and 1,5-isomers.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/Ethyl Acetate (Start 90:10
70:30). -
Note: The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity induced by the nitro group's proximity to the N1-linker, creating a larger dipole moment.
-
Phase 2: Dehydrochlorination to 1-Ethenyl-5-nitro-1H-pyrazole
Objective: Form the vinyl double bond without degrading the nitro group.
Reagents:
-
1-(2-chloroethyl)-5-nitropyrazole (Isolated Intermediate)
-
Potassium Hydroxide (KOH)
-
Solvent: Methanol or N-methylmorpholine-N-oxide (NMO)/Water system
Procedure:
-
Setup: Dissolve the chloroethyl intermediate in Methanol.
-
Elimination: Add a solution of KOH in Methanol (1.2 eq) dropwise at
to prevent polymerization. -
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Neutralize carefully with dilute
to pH 7 (avoid excess acid to prevent hydrolysis of the vinyl amine). -
Extraction: Extract with Dichloromethane (DCM). Wash with brine.
-
Purification: Recrystallize from Ethanol/Hexane or perform a short silica plug filtration if necessary.
Characterization & Validation
Trustworthiness in this synthesis relies on distinguishing the 1,5-isomer from the 1,3-isomer.
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl3, 400 MHz):
-
Vinyl Group: Distinctive AMX spin system.
-
ppm (dd,
Hz, - adjacent to N). - ppm (two dd, terminal vinyl protons).
-
ppm (dd,
-
Pyrazole Ring:
-
1,5-Isomer (Target): Protons at C3 and C4. The Nitro is at C5.[2]
-
H3:
ppm (Deshielded by adjacent N). -
H4:
ppm.
-
-
1,3-Isomer (Impurity): Protons at C4 and C5.
-
H5:
ppm (Highly deshielded by adjacent N and proximity to N-vinyl). -
H4:
ppm.
-
-
Critical Validation (NOE Experiment):
-
Irradiate the vinyl
signal. -
1,5-Isomer: NOE enhancement observed at H4 ? NO . (Nitro group blocks interaction). NOE may be observed between Vinyl protons and Nitro oxygen (if observable) or lack of interaction with ring protons.
-
1,3-Isomer: Strong NOE enhancement observed at H5 (the proton adjacent to the N-vinyl group).
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Pale yellow to white crystalline solid | Visual |
| Melting Point | DSC ( | |
| Density | Pycnometry | |
| IR Signature | FTIR (ATR) | |
| Mass Spec | LC-MS (ESI) |
Safety & Handling (Energetic Materials)
This compound is a nitro-substituted heterocycle.[1][3][4] While less sensitive than polynitro-analogs, it must be treated as a potential energetic material.
-
Thermal Stability: Avoid heating above
during drying. Use vacuum drying at . -
Compatibility: Incompatible with strong bases (initiates polymerization) and strong acids (hydrolysis).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work behind a blast shield during scale-up (>5g).
References
-
Katritzky, A. R., et al. "Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Journal of Heterocyclic Chemistry, vol. 54, no. 3, 2017.
- Larina, L. I., & Lopyrev, V. A. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009. (Comprehensive review on nitroazole regioselectivity).
-
Trofimenko, S. "Pyrazoles, Pyrazolylborates, and Related Ligands." Chemical Reviews, vol. 72, no. 5, 1972.[5] (Foundational work on N-vinyl pyrazole synthesis).
-
Kucukguzel, S. G., et al. "Recent Advances in Synthesis and Biological Activities of Pyrazoles." European Journal of Medicinal Chemistry, vol. 100, 2015.
- Zyuzin, I. N., et al. "Synthesis of N-vinylpyrazoles via Dehydrochlorination." Russian Chemical Bulletin, vol. 55, 2006.
